selanium iodide CAS No. 104693-02-9](/img/structure/B14329558.png)
[2-(3,4-Dihydroxyphenyl)ethyl](dimethyl)selanium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dihydroxyphenyl)ethylselanium iodide is a chemical compound known for its unique properties and potential applications in various scientific fields. This compound is characterized by the presence of a selenium atom, which imparts distinct chemical and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)ethylselanium iodide typically involves the reaction of 3,4-dihydroxyphenylethylamine with dimethylselenium iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(3,4-Dihydroxyphenyl)ethylselanium iodide involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(3,4-Dihydroxyphenyl)ethylselanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenium dioxide and other oxidation products.
Reduction: It can be reduced to form selenium-containing reduced species.
Substitution: The compound can undergo substitution reactions where the selenium atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.
Major Products Formed
Oxidation: Selenium dioxide and related oxidation products.
Reduction: Reduced selenium species.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-(3,4-Dihydroxyphenyl)ethylselanium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antioxidant and enzyme-inhibiting properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 2-(3,4-Dihydroxyphenyl)ethylselanium iodide involves its interaction with molecular targets such as enzymes and cellular receptors. The selenium atom plays a crucial role in modulating the compound’s biological activity. It can inhibit specific enzymes by binding to their active sites or alter cellular signaling pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(3,4-Dihydroxyphenyl)ethylselenium chloride
- 2-(3,4-Dihydroxyphenyl)ethylselenium bromide
- 2-(3,4-Dihydroxyphenyl)ethylselenium fluoride
Uniqueness
2-(3,4-Dihydroxyphenyl)ethylselanium iodide is unique due to its specific iodine substitution, which imparts distinct chemical and biological properties compared to its chloride, bromide, and fluoride counterparts. The presence of iodine can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specialized applications.
属性
CAS 编号 |
104693-02-9 |
|---|---|
分子式 |
C10H15IO2Se |
分子量 |
373.10 g/mol |
IUPAC 名称 |
2-(3,4-dihydroxyphenyl)ethyl-dimethylselanium;iodide |
InChI |
InChI=1S/C10H14O2Se.HI/c1-13(2)6-5-8-3-4-9(11)10(12)7-8;/h3-4,7H,5-6H2,1-2H3,(H-,11,12);1H |
InChI 键 |
DFFOYNNLHJYOPE-UHFFFAOYSA-N |
规范 SMILES |
C[Se+](C)CCC1=CC(=C(C=C1)O)O.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dimethyl ([1,1'-biphenyl]-4-carbonyl)phosphonate](/img/structure/B14329479.png)
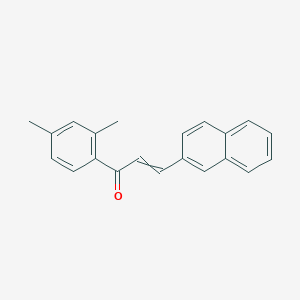

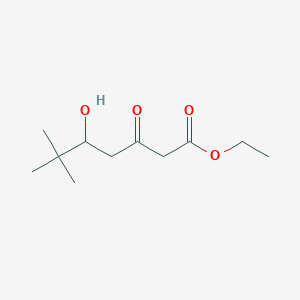
![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide](/img/structure/B14329501.png)
![5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione](/img/structure/B14329508.png)
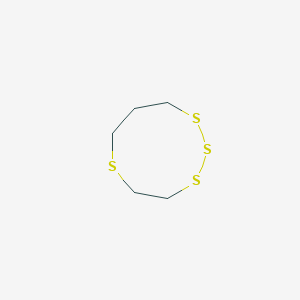
![1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14329522.png)

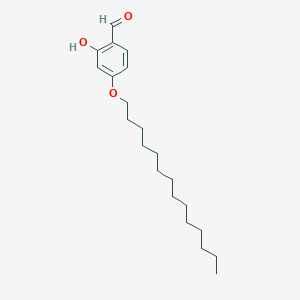
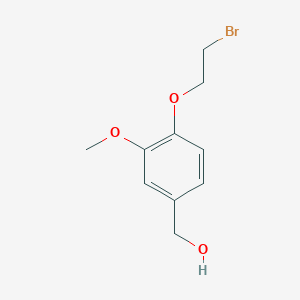
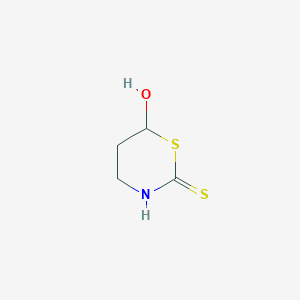
![Bicyclo[10.1.0]tridecan-1-ol](/img/structure/B14329547.png)
